
2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid
概要
説明
2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid, commonly known as MTCA, is an organic compound belonging to the thiazolidine-4-carboxylic acid family. It is an aromatic heterocyclic compound containing sulfur and nitrogen, and is an important intermediate in the synthesis of drugs and other compounds. MTCA has been widely studied due to its wide range of applications in the field of medicinal chemistry and pharmaceutical sciences.
科学的研究の応用
Synthesis and Characterization
A study by Muche, Müller, and Hołyńska (2018) explored the synthesis and characterization of a racemic mixture of thiazolidine-4-carboxylic acid derivatives. They used techniques like NMR, ESI-MS, and X-ray diffraction for characterization. This research highlights the compound's potential in the development of advanced synthetic methodologies and its structural analysis (Muche, Müller, & Hołyńska, 2018).
Anticorrosive Properties
Chaitra et al. (2016) investigated thiazole hydrazones, including 4-(4-methoxy-phenyl)-thiazole-2-carboxylic acid derivatives, for their potential in inhibiting mild steel corrosion in acid media. Their study employed thermodynamic, electrochemical, and quantum chemical methods, suggesting the compound's application in material science and corrosion prevention (Chaitra, Mohana, Gurudatt, & Tandon, 2016).
Anticancer Activity
Bilgiçli et al. (2021) synthesized metallophthalocyanines using thiazolidine-4-carboxylic acid derivatives and evaluated their anticancer activity on various cancer cell lines. This study suggests potential therapeutic applications of the compound in cancer treatment (Bilgiçli et al., 2021).
Supramolecular Aggregation
Jagtap et al. (2018) conducted research on biocompatible chiral thiazolidine-4-carboxylic acid derivatives to study their supramolecular aggregation behavior. This study is significant for the development of molecular assemblies with potential applications in gas storage, biosensing, and template catalysis (Jagtap, Pardeshi, Nabi, Hussain, Mir, & Rizvi, 2018).
Antimicrobial Properties
Patel et al. (2013) explored the antimicrobial activities of thiazolidin-4-one derivatives, providing insights into the potential use of these compounds in the development of new antimicrobial agents (Patel, Gor, Patel, Shah, & Jarodwala Maninagar, 2013).
DNA Binding and Cancer Cell Inhibition
Thalamuthu, Annaraj, Vasudevan, Sengupta, and Neelakantan (2013) used a thiazolidine-4-carboxylic acid derivative in the synthesis of a copper complex to study its DNA binding properties and cytotoxicity against colon cancer cells. This highlights its potential application in cancer therapy and understanding DNA-protein interactions (Thalamuthu, Annaraj, Vasudevan, Sengupta, & Neelakantan, 2013).
Stability in Aqueous Solutions
Belikov, Sokolov, Naidenova, and Dolgaya (2005) investigated the stability of 2-(polyhydroxyalkyl)thiazolidine-4-carboxylic acids in aqueous solutions, which is essential for their practical application in various fields like pharmaceuticals and materials science (Belikov, Sokolov, Naidenova, & Dolgaya, 2005).
Antimicrobial Evaluation
Noolvi, Patel, Kamboj, and Cameotra (2016) synthesized a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and evaluated their antimicrobial activities, indicating the potential use of these derivatives in developing new antimicrobial drugs (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Crystal Structure and Computational Studies
Research on the synthesis and crystal structure of 2-aryl-thiazolidine-4-carboxylic acids by Jagtap et al. (2016) provides valuable insights into the stereochemistry and molecular properties of these compounds, which are crucial for their application in various scientific domains (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).
作用機序
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is suggested that similar compounds may have a membrane perturbing as well as intracellular mode of action . This implies that the compound could interact with its targets, leading to changes in the cell membrane and intracellular processes.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to obey lipinski’s rule of five , suggesting good bioavailability.
Result of Action
Similar compounds have been found to have potent antibacterial activity against both gram-positive and gram-negative strains , suggesting that this compound may also have significant antimicrobial effects.
特性
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-15-8-4-2-7(3-5-8)10-12-9(6-16-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRSXNJVEHLFCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC(CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385163 | |
| Record name | 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid | |
CAS RN |
65884-40-4 | |
| Record name | 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

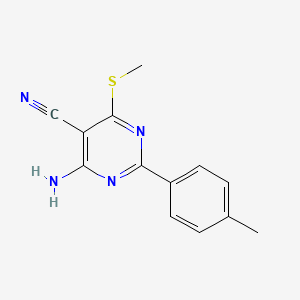

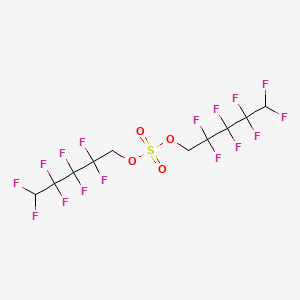
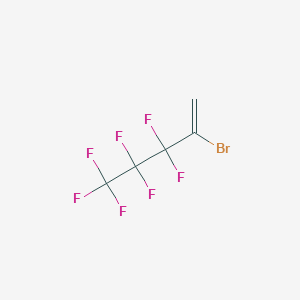
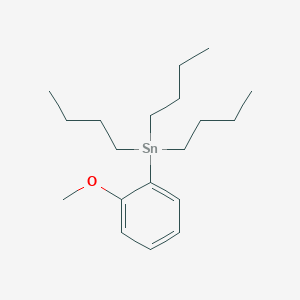
![3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid](/img/structure/B1607687.png)
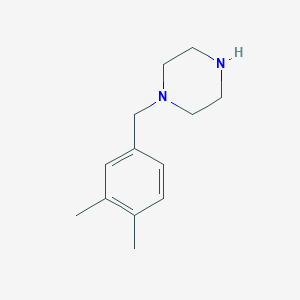
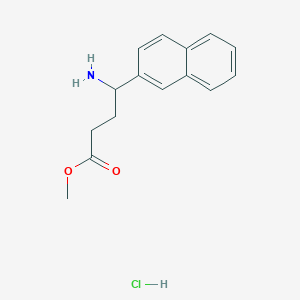
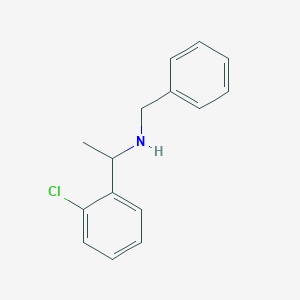


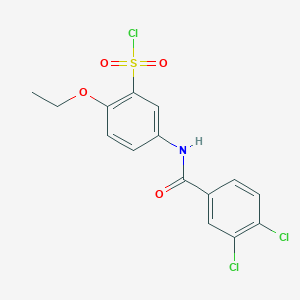
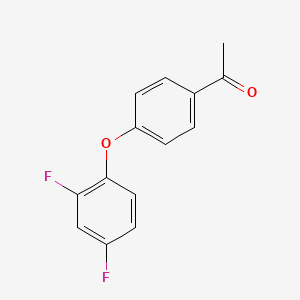
![2,6-Dimethoxy-4-[(pyridin-3-ylmethylamino)methyl]phenol](/img/structure/B1607700.png)